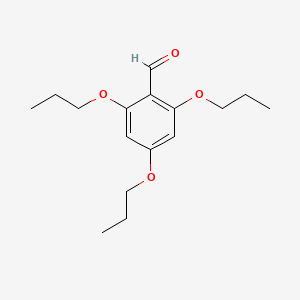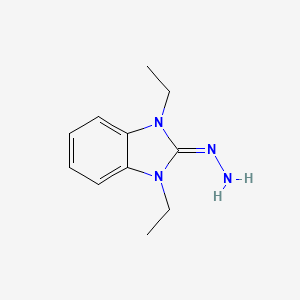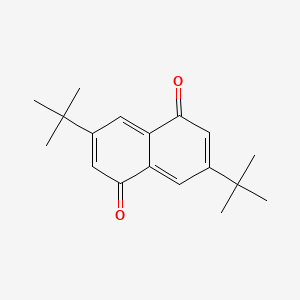
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamothioic acid and is characterized by its unique molecular structure, which includes an ethyl group and a dimethylpropanoyl group attached to a carbamothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate typically involves the reaction of ethyl chloroformate with N-(2,2-dimethylpropanoyl)thiourea. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect the synthesis of proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, (2,2-dimethyl-1-oxopropyl)-, O-ethyl ester
- (2,2-Dimethyl-1-oxopropyl)butanoate
- Pivalyloxymethyl butyrate
Uniqueness
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
O-ethyl N-(2,2-dimethylpropanoyl)carbamothioate |
InChI |
InChI=1S/C8H15NO2S/c1-5-11-7(12)9-6(10)8(2,3)4/h5H2,1-4H3,(H,9,10,12) |
Clé InChI |
YUAGWZYLQJUVKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)







![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)

